
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno-thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” typically involves multi-step organic reactions. Common starting materials include thiophene derivatives and chlorophenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography might be employed to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Overview
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, specifically the compound with the structure 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide (CAS No. 206662-15-9), is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its applications in various fields, particularly in medicinal chemistry and biological research.
Anti-inflammatory Effects
Research indicates that derivatives of thiadiazine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), thus reducing inflammation. This property positions the compound as a potential therapeutic agent for inflammatory diseases.
Anticancer Properties
Studies have shown that compounds similar to 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), disrupting viral replication in HIV-infected cells at low concentrations while showing minimal toxicity to host cells .
- Case Studies : Research involving related thiadiazine derivatives demonstrated significant activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key substituents and their effects include:
Substituent | Effect on Activity |
---|---|
2-Chlorophenylmethyl group | Enhances lipophilicity and cellular uptake |
Ethyl group | Modulates potency against specific biological targets |
Industrial Applications
In an industrial context, the production of this compound may involve large-scale reactions optimized for cost-efficiency and safety. Methods such as crystallization and chromatography are employed for purification to meet product specifications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyrimidines: Known for their biological activity and potential as pharmaceuticals.
Benzothiadiazines: Used in medicinal chemistry for their diuretic properties.
Thiadiazoles: Explored for their antimicrobial and anti-inflammatory activities.
Uniqueness
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” stands out due to its specific substitution pattern and the presence of both thieno and thiadiazine rings. This unique structure might confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, specifically the compound with the structure 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide (CAS No. 206662-15-9), is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thieno ring fused with a thiadiazine core, characterized by the following structural formula:
This unique structure imparts distinctive chemical properties that are of interest for various pharmacological applications.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazine compounds often exhibit significant antimicrobial properties. The specific compound has shown promising results in preliminary studies:
- Mechanism : The presence of the thiadiazine ring enhances the interaction with microbial enzymes, potentially inhibiting their activity.
- Case Study : A study evaluating similar compounds found that modifications to the thiadiazine structure could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies:
- Cytotoxicity : In vitro assays have demonstrated that derivatives of this class can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related compounds exhibited IC50 values ranging from 0.32 μM to 8.91 μM against these cell lines .
- Mechanism of Action : The mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival, particularly through interactions with receptors such as EGFR .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory potential is noteworthy:
- Research Findings : Studies suggest that thiadiazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Substituent | Effect on Activity |
---|---|
2-Chlorophenylmethyl group | Enhances lipophilicity and cellular uptake |
Ethyl group | Modulates potency against certain targets |
The substitution patterns significantly affect the compound's interaction with biological targets, influencing both efficacy and selectivity.
Synthesis Methods
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one typically involves multi-step organic reactions:
- Formation of Thiadiazine Core : Utilizing precursors like thiosemicarbazides.
- Substitution Reactions : Introducing substituents such as chlorophenylmethyl groups through alkylation reactions.
- Final Modifications : Oxidation steps to achieve the dioxo form.
Properties
CAS No. |
206662-15-9 |
---|---|
Molecular Formula |
C14H13ClN2O3S2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-2-16-12-8-21-9-13(12)22(19,20)17(14(16)18)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
JYGVCYDNTACEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.